MRP2/cMOAT-Dependent Biliary Excretion vs. Parent Drug
In a direct head-to-head comparison using Sprague-Dawley (SD) rats and Eisai hyperbilirubinemic rats (EHBR) with a hereditary defect in the canalicular multispecific organic anion transporter (cMOAT/MRP2), the biliary transport clearance of indomethacin glucuronide in EHBR was approximately 50% of that in SD rats. In contrast, the transport clearance of the parent drug indomethacin across the bile canalicular membrane was comparable between SD rats and EHBR [1]. This demonstrates that the biliary excretion of the glucuronide conjugate is specifically mediated by MRP2/cMOAT, while that of the parent drug is not.
| Evidence Dimension | Biliary transport clearance (ratio relative to SD rats) |
|---|---|
| Target Compound Data | Approximately 50% in EHBR compared to SD rats |
| Comparator Or Baseline | Parent indomethacin: Comparable between SD rats and EHBR (ratio ~1) |
| Quantified Difference | ~2-fold reduction for glucuronide vs. no change for parent drug in MRP2-deficient rats |
| Conditions | In vivo rat model; comparison between Sprague-Dawley (SD) rats and Eisai hyperbilirubinemic rats (EHBR) with defective cMOAT/MRP2 function |
Why This Matters
This evidence identifies IAG as the specific molecular species responsible for MRP2-mediated biliary excretion, a key step in enterohepatic recirculation and NSAID-induced intestinal toxicity, a process not modeled by the parent drug alone.
- [1] Kouzuki H, Suzuki H, Sugiyama Y. Pharmacokinetic study of the hepatobiliary transport of indomethacin. Pharm Res. 2000 Apr;17(4):432-8. View Source
